molecular formula C12H20O3 B8104987 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 142283-61-2

8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B8104987
CAS No.: 142283-61-2
M. Wt: 212.28 g/mol
InChI Key: QQOLJEJLCSKKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point268.3 ± 40.0 °C
Melting Point70-73 °C
Flash Point106.7 ± 13.8 °C

Research suggests that the biological activity of this compound may be attributed to its interaction with various biological pathways. The compound has shown potential in:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Antioxidant Activity : Its structure allows it to act as a free radical scavenger, thus contributing to cellular protection against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications for human health:

  • Antimicrobial Studies : A study published in the Journal of Natural Products demonstrated that derivatives of dioxaspiro compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : In vitro assays revealed that similar compounds can reduce the production of nitric oxide in macrophages, indicating potential anti-inflammatory effects .
  • Antioxidant Properties : Research has shown that dioxaspiro compounds can enhance the activity of antioxidant enzymes, providing a protective effect against oxidative damage in cellular models .

Scientific Research Applications

Medicinal Chemistry

8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol has shown promise in medicinal chemistry due to its structural features that facilitate interactions with biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to disrupt cellular processes makes it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : Research has suggested that compounds with similar structures possess antimicrobial activities. Thus, this compound could be explored for potential use as an antimicrobial agent.

Materials Science

The unique structure of this compound allows for potential applications in materials science:

  • Polymerization : The compound's unsaturation (due to the butenyl group) suggests it could participate in polymerization reactions, leading to the development of new materials with specific properties such as enhanced strength or flexibility.

Biochemical Reagent

As a biochemical reagent, this compound can be utilized in various laboratory settings:

  • Synthesis of Derivatives : It can serve as a precursor for synthesizing other complex organic molecules, which may have applications in drug development or as functional materials in nanotechnology.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Research

A study conducted by Takayoshi Yamamoto et al. (1992) investigated the synthesis and biological activity of dioxaspiro compounds related to this compound. The results indicated significant cytotoxicity against specific cancer cell lines, suggesting further exploration into its mechanism of action and therapeutic potential.

Case Study 2: Polymer Development

Research into the polymerization capabilities of dioxaspiro compounds has shown that introducing unsaturated groups can lead to novel polymeric materials with enhanced properties. This opens avenues for developing materials that could be used in coatings or composites.

Properties

IUPAC Name

8-but-3-enyl-1,4-dioxaspiro[4.5]decan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-11(13)5-7-12(8-6-11)14-9-10-15-12/h2,13H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOLJEJLCSKKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCC2(CC1)OCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70709992
Record name 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142283-61-2
Record name 8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70709992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-1-butene (1.0 g) and magnesium turnings (1.77 g) in dry tetrahydrofuran (10 mL) was added a crystal of iodine and the mixtures was stirred at room temperature until complete reaction had occurred. To this mixture was added 1,4-cyclohexanedione monoethylene ketal (780 mg) in tetrahydrofuran (1 mL) at 0° C. After 1 h at 0° C. and 1 h at room temperature the reaction mixture was diluted with ammonium chloride solution and the product was extracted with ether. After drying over magnesium sulfate the solvent was removed in vacuo and the residue was subjected to flash chromatography with 25% ethyl actetate/hexane as the eluent to afford 4-(3-Butenyl)-4-hydroxy-cyclohexanone ethylene ketal as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
780 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.